![molecular formula C10H18N2O B11942364 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one CAS No. 7415-70-5](/img/structure/B11942364.png)
11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methyl-3,11-diazabicyclo[441]undecan-4-one is a bicyclic compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a diazabicyclo moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its reactivity and applications.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms.
科学的研究の応用
11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
3,11-Diazabicyclo[4.4.1]undecan-4-one: Lacks the methyl group at the 11th position, which may affect its reactivity and applications.
11-Methyl-3,11-diazabicyclo[4.4.1]undecane: Similar structure but without the ketone group, leading to different chemical properties.
Uniqueness: 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one is unique due to the presence of both the methyl group and the ketone group, which confer distinct reactivity and potential applications. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.
特性
CAS番号 |
7415-70-5 |
|---|---|
分子式 |
C10H18N2O |
分子量 |
182.26 g/mol |
IUPAC名 |
11-methyl-3,11-diazabicyclo[4.4.1]undecan-4-one |
InChI |
InChI=1S/C10H18N2O/c1-12-8-4-2-3-5-9(12)7-11-10(13)6-8/h8-9H,2-7H2,1H3,(H,11,13) |
InChIキー |
ZBIIIQFQVYILOR-UHFFFAOYSA-N |
正規SMILES |
CN1C2CCCCC1CNC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


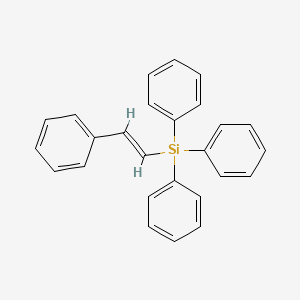
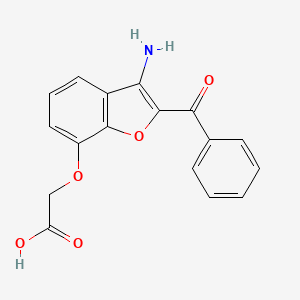
![Thiazolidinone]](/img/structure/B11942299.png)
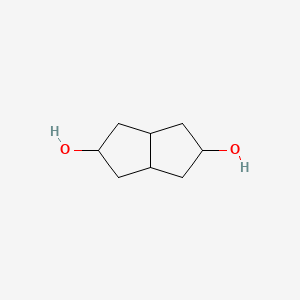
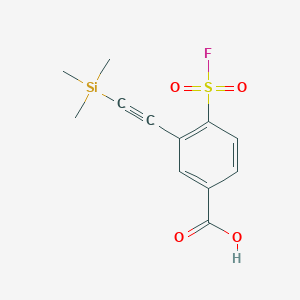



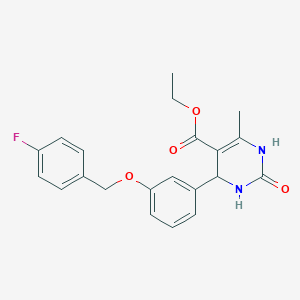


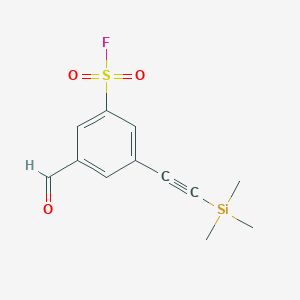
![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)

